molecular formula C9H9F3N2 B13523956 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine

1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine

Cat. No.: B13523956
M. Wt: 202.18 g/mol
InChI Key: CLHZJJRAZLTUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 3-chloropyridine with trifluoromethylating agents.

    Cyclopropanation: The pyridine derivative is then subjected to cyclopropanation reactions using reagents such as diazomethane or cyclopropanation reagents like Simmons-Smith reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine
  • 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine
  • 1-[6-(Trifluoromethyl)pyridin-3-yl]cyclopropan-1-amine

Uniqueness

1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropan-1-amine is unique due to the presence of both a trifluoromethyl group and a cyclopropane ring, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropan-1-amine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)7-5-14-4-1-6(7)8(13)2-3-8/h1,4-5H,2-3,13H2

InChI Key

CLHZJJRAZLTUJM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=NC=C2)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.